

Molar Absorptivity of Reactive Orange 16 in Water: A Technical Guide

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Compound of Interest		
Compound Name:	Reactive Orange 16	
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This technical guide provides an in-depth overview of the molar absorptivity of the azo dye **Reactive Orange 16** (RO16) in an aqueous solution. This document outlines the essential physicochemical properties of RO16, details the experimental protocol for determining its molar absorptivity, and presents the relevant data in a clear, tabular format. The information herein is intended to support research and development activities where the accurate quantification of **Reactive Orange 16** is critical.

Physicochemical Properties of Reactive Orange 16

Reactive Orange 16, also known by its Colour Index name C.I. 17757, is an anionic monoazo dye widely used in the textile industry.[1] Its chemical structure and properties are fundamental to understanding its spectrophotometric behavior.

Property	Value	Reference
Chemical Formula	C20H17N3Na2O11S3	[1]
Molecular Weight	617.54 g/mol	[1]
CAS Number	12225-88-6	[1]
Maximum Absorption Wavelength (λmax) in Water	~493 - 494 nm	[2]



Molar Absorptivity of Reactive Orange 16

The molar absorptivity (ϵ), also known as the molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is a constant for a specific substance in a given solvent and is a crucial parameter in the Beer-Lambert law, which relates absorbance to concentration.

While a definitive, universally cited value for the molar absorptivity of **Reactive Orange 16** in water is not readily available in the literature, it can be experimentally determined. The following section provides a detailed protocol for this determination. For similar azo dyes, molar absorptivity values can range from approximately 25,000 to 35,000 L·mol⁻¹·cm⁻¹.

Experimental Protocol for Determination of Molar Absorptivity

The determination of the molar absorptivity of **Reactive Orange 16** is based on the principles of UV-Visible spectrophotometry and the Beer-Lambert law (A = ϵ cl), where A is absorbance, ϵ is the molar absorptivity, c is the molar concentration, and I is the path length of the cuvette.

Materials and Equipment

- Reactive Orange 16 (analytical grade)
- Distilled or deionized water
- Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes (various sizes)
- Analytical balance
- UV-Visible spectrophotometer
- Quartz or glass cuvettes (1 cm path length)

Procedure

Preparation of a Stock Solution:



- Accurately weigh a precise amount of Reactive Orange 16 powder (e.g., 0.0618 g for a 1 mM stock solution).
- Dissolve the powder in a small amount of distilled water in a beaker.
- Quantitatively transfer the solution to a 100 mL volumetric flask.
- Rinse the beaker with distilled water several times and add the rinsings to the volumetric flask.
- Bring the solution to the mark with distilled water and mix thoroughly to ensure homogeneity. This will be your stock solution.
- Preparation of Standard Solutions:
 - Perform a series of dilutions of the stock solution to prepare a set of standard solutions with known concentrations (e.g., 5, 10, 15, 20, 25 μM).
 - For each standard, pipette the calculated volume of the stock solution into a separate volumetric flask and dilute to the mark with distilled water.
- Spectrophotometric Measurement:
 - Turn on the UV-Visible spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength to the maximum absorption wavelength (λmax) of Reactive Orange
 16 in water, which is approximately 494 nm. To determine the precise λmax, scan the absorbance of one of the standard solutions across a wavelength range (e.g., 400-600 nm).
 - Use distilled water as a blank to zero the spectrophotometer.
 - Measure the absorbance of each standard solution at the determined λmax. Ensure that
 the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).
- Data Analysis:

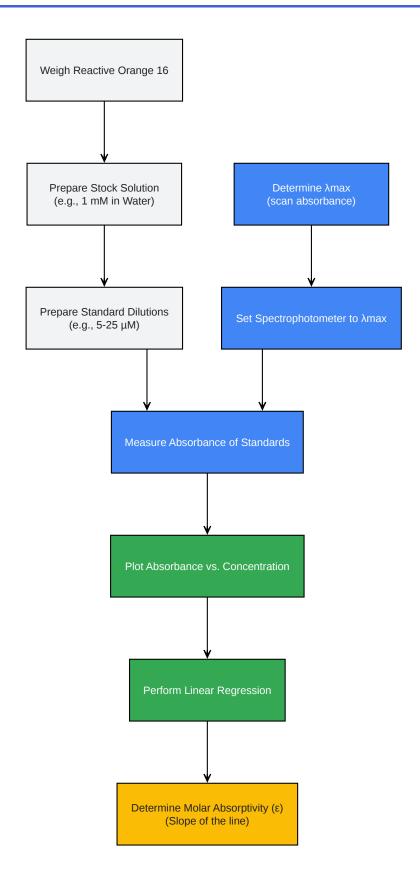


- Plot a calibration curve of absorbance versus molar concentration for the standard solutions.
- The plot should be linear and pass through the origin, in accordance with the Beer-Lambert law.
- Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept (which should be close to zero).
- The slope of the calibration curve (m) represents the molar absorptivity (ε) when the path length is 1 cm.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the experimental determination of the molar absorptivity of **Reactive Orange 16**.





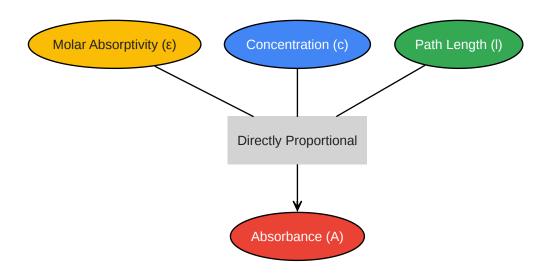
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Caption: Experimental workflow for determining molar absorptivity.



Logical Relationship of Beer-Lambert Law Components

The Beer-Lambert law is the fundamental principle underpinning the spectrophotometric quantification of substances. The following diagram illustrates the relationship between its components.



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Caption: Relationship of Beer-Lambert Law components.

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